molecular formula C8H10F3N3 B14174945 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 1196156-48-5

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B14174945
CAS No.: 1196156-48-5
M. Wt: 205.18 g/mol
InChI Key: JWAFHYIFMQHCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound featuring a trifluoromethyl group and a tetrahydroimidazo[4,5-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The cyclization step often requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its tetrahydroimidazo[4,5-C]pyridine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

1196156-48-5

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H10F3N3/c1-4-13-5-2-7(8(9,10)11)12-3-6(5)14-4/h7,12H,2-3H2,1H3,(H,13,14)

InChI Key

JWAFHYIFMQHCOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CNC(C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.